3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenones. This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a furochromenone core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-fluorobenzaldehyde with a suitable phenyl-substituted compound, followed by cyclization using a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which may exhibit different biological activities .
Scientific Research Applications
3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one involves interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one
- 5-ethyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one
- 10-(4-fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Uniqueness
3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H13FO3 |
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Molecular Weight |
356.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-phenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C23H13FO3/c24-16-8-6-15(7-9-16)20-13-26-21-12-22-18(10-19(20)21)17(11-23(25)27-22)14-4-2-1-3-5-14/h1-13H |
InChI Key |
SQWRMTHBWBQNLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C(=CO4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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